molecular formula C20H18ClN3O3 B2990390 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one CAS No. 941961-22-4

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B2990390
CAS No.: 941961-22-4
M. Wt: 383.83
InChI Key: VDGLLGGFNSDQCF-UHFFFAOYSA-N
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Description

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring and chlorophenyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-2-26-15-9-7-14(8-10-15)24-12-13(11-18(24)25)20-22-19(23-27-20)16-5-3-4-6-17(16)21/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGLLGGFNSDQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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